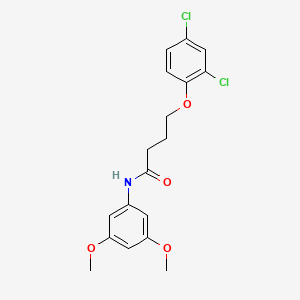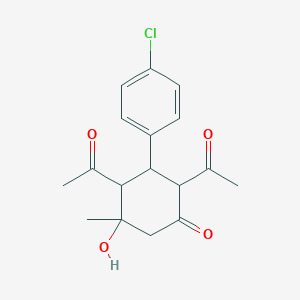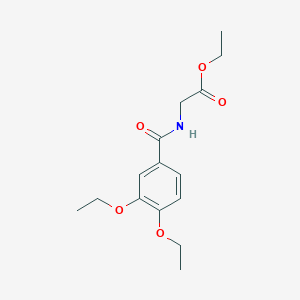
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide, commonly known as DDC, is a synthetic compound that has been extensively used in scientific research. DDC is a potent inhibitor of the enzyme dopamine beta-hydroxylase, which plays a crucial role in the synthesis of the neurotransmitter norepinephrine.
Mechanism of Action
DDC works by inhibiting the enzyme dopamine beta-hydroxylase, which converts dopamine to norepinephrine. By inhibiting this enzyme, DDC reduces the synthesis of norepinephrine and increases the levels of dopamine. This mechanism of action has been used to study the role of norepinephrine in various physiological and pathological conditions.
Biochemical and Physiological Effects
DDC has been shown to have a wide range of biochemical and physiological effects. Inhibition of dopamine beta-hydroxylase by DDC leads to a decrease in norepinephrine synthesis, which can lead to changes in cardiovascular function, pain perception, stress response, and drug addiction. DDC has also been shown to increase the levels of dopamine, which can have effects on mood and behavior.
Advantages and Limitations for Lab Experiments
The main advantage of using DDC in lab experiments is its ability to selectively inhibit the synthesis of norepinephrine. This allows researchers to study the effects of norepinephrine depletion on different systems in the body. However, DDC has some limitations. It is a potent inhibitor of dopamine beta-hydroxylase, but it is not selective for this enzyme. DDC can also inhibit other enzymes, which can lead to off-target effects.
Future Directions
There are several future directions for research on DDC. One area of research is the development of more selective inhibitors of dopamine beta-hydroxylase. This would allow researchers to study the effects of norepinephrine depletion without off-target effects. Another area of research is the development of new applications for DDC in the treatment of various pathological conditions. Finally, there is a need for more research on the long-term effects of DDC on different systems in the body.
Synthesis Methods
DDC is synthesized by reacting 2,4-dichlorophenol with 3,5-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butanoyl chloride to form DDC. The synthesis of DDC is a multistep process that requires careful control of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
DDC has been used extensively in scientific research to investigate the role of norepinephrine in various physiological and pathological conditions. DDC is used to inhibit the synthesis of norepinephrine, which allows researchers to study the effects of norepinephrine depletion on different systems in the body. DDC has been used in studies of cardiovascular function, pain perception, stress response, and drug addiction.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-23-14-9-13(10-15(11-14)24-2)21-18(22)4-3-7-25-17-6-5-12(19)8-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOTAOKLGUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![4-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234751.png)
![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)


